2,7-Naphthyridine-1,3,6,8-tetrol
Description
Structure
3D Structure
Properties
CAS No. |
53162-08-6 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3,8-dihydroxy-2,7-dihydro-2,7-naphthyridine-1,6-dione |
InChI |
InChI=1S/C8H6N2O4/c11-4-1-3-2-5(12)10-8(14)6(3)7(13)9-4/h1-2H,(H2,9,11,13)(H2,10,12,14) |
InChI Key |
PEHAPVAHJLCRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC(=O)C2=C(NC1=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,7 Naphthyridine 1,3,6,8 Tetrol and Its Core Scaffold
De Novo Synthesis of the 2,7-Naphthyridine (B1199556) Ring System
The construction of the 2,7-naphthyridine core is the foundational step in the synthesis of 2,7-naphthyridine-1,3,6,8-tetrol. Several powerful strategies have been developed for the de novo synthesis of this and related naphthyridine ring systems, primarily involving cyclocondensation, annulation, and multicomponent reactions. researchgate.net
Cyclocondensation and Annulation Strategies
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, and the 2,7-naphthyridine scaffold is no exception. These reactions typically involve the intramolecular or intermolecular condensation of appropriately substituted pyridine (B92270) or acyclic precursors to form the bicyclic ring system. researchgate.net For instance, derivatives of 2,7-naphthyridine can be obtained through the cyclocondensation or intramolecular cyclization of pyridine derivatives. researchgate.net Annulation strategies, which involve the formation of a new ring onto an existing one, also provide a powerful route to polycyclic nitrogen heterocycles like 2,7-naphthyridines. mit.edursc.org These methods often offer good control over the substitution pattern of the final product.
A notable example of an annulation approach involves the reaction of β-ketonitriles with N-substituted pyrrole-2-carboxaldehydes, which proceeds through a domino Knoevenagel condensation–intramolecular aldol (B89426) cyclization sequence to generate poly-substituted pyridines, a key component of the naphthyridine structure. researchgate.net
| Strategy | Description | Key Intermediates/Reactants | Reference |
| Cyclocondensation | Formation of the bicyclic ring system through intra- or intermolecular condensation reactions. | Substituted pyridines, acyclic precursors | researchgate.net |
| Annulation | Formation of a new ring onto an existing one. | β-ketonitriles, N-substituted pyrrole-2-carboxaldehydes | mit.edursc.orgresearchgate.net |
Multicomponent Reactions (MCRs) for Naphthyridine Construction
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including substituted pyridines and their fused derivatives. nih.govresearchgate.netacs.org These reactions allow for the formation of multiple bonds in a single synthetic operation from three or more starting materials, offering rapid access to molecular diversity. nih.govacs.org
Several MCRs have been developed for the synthesis of polysubstituted pyridines, which can serve as precursors to or directly form fused naphthyridine systems. nih.govresearchgate.netrsc.org For example, a three-component reaction forming dihydro-2,7-naphthyridine-1-ones has been developed, which can be subsequently oxidized to the corresponding naphthyridones. nih.gov Another approach involves the one-pot, three-component reaction of aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone to yield benzo[c] nih.govnih.govnaphthyridines. researchgate.net The use of nanocatalysts in MCRs has also been explored to enhance the efficiency and regioselectivity of pyridine synthesis. rsc.orgresearchgate.net
| MCR Type | Reactants | Product Type | Reference |
| Three-component | Aldehydes, Amines, α-Isocyanoacetamides | Tetrahydrofuro[2,3-c]pyridines | acs.org |
| Three-component | Aromatic amines, Aromatic aldehydes, N-carbethoxy-4-piperidone | Benzo[c] nih.govnih.govnaphthyridines | researchgate.net |
| Three-component | Dihydro-2,7-naphthyridine-1-one precursors | Dihydro-2,7-naphthyridine-1-ones | nih.gov |
Specific Approaches to Introduce Hydroxyl Groups at Positions 1, 3, 6, and 8
With the 2,7-naphthyridine core in hand, the next critical phase is the introduction of hydroxyl groups at the specific positions 1, 3, 6, and 8. This can be achieved through either direct oxidation and hydroxylation reactions or through the interconversion of other functional groups.
Selective Oxidation and Hydroxylation Reactions
Direct C-H hydroxylation of N-heterocycles is a challenging but highly desirable transformation. nih.gov Recent advances have shown that electron-deficient azaheterocycles can undergo selective benzylic C–H hydroxylation using iodine(III) reagents, which can prevent over-oxidation to carbonyl products. chemrxiv.orgrsc.org While direct hydroxylation of all four positions on the 2,7-naphthyridine ring in a single step is not well-documented, site-selective methods could potentially be applied sequentially. For instance, nitrogen heterocycles have been efficiently hydroxylated under mild and neutral conditions using a cupric nitrate/phosphate buffer/hydrogen peroxide system, affording biologically active hydroxy heterocycles with regioselectivity. researchgate.net
Functional Group Interconversions Leading to Tetrol Functionality
A more practical and common approach for introducing hydroxyl groups onto an aromatic ring is through the interconversion of other functional groups, a cornerstone of organic synthesis. solubilityofthings.comscribd.comodinity.com A key precursor for the synthesis of this compound is the commercially available 1,3,6,8-tetrachloro(2,7)naphthyridine. youtube.com The four chlorine atoms on this substrate can potentially be substituted by hydroxyl groups via nucleophilic aromatic substitution (SNAr).
The hydrolysis of chloronaphthyridines to their corresponding hydroxynaphthyridines (or naphthyridinones, which are tautomers) is a known transformation. For example, 4-chloro-2,7-dimethyl-1,8-naphthyridine (B8752282) can be converted to the corresponding methoxy (B1213986) derivative with methanolic potassium hydroxide (B78521), and similar reactions with other nucleophiles like amines are also reported for various chloronaphthyridines. nih.govjocpr.com The hydrolysis of the tetrachloro-derivative would likely require harsh conditions, such as high temperatures and pressures in the presence of a strong base like sodium hydroxide. The electron-deficient nature of the naphthyridine ring should facilitate nucleophilic attack by hydroxide ions.
| Precursor | Reagents and Conditions | Product | Reference |
| 1,3,6,8-Tetrachloro(2,7)naphthyridine | NaOH, H₂O, high temperature/pressure (proposed) | This compound | youtube.com (precursor) |
| 4-Chloro-2,7-dimethyl-1,8-naphthyridine | Methanolic KOH | 4-Methoxy-2,7-dimethyl-1,8-naphthyridine | nih.gov |
| Chloro-1,5-naphthyridines | NH₄OH or other amines | Amino-1,5-naphthyridines | jocpr.com |
Protecting Group Strategies in the Synthesis of Polyhydroxylated Naphthyridines
The synthesis of a polyhydroxylated molecule like this compound often necessitates the use of protecting groups to selectively mask some of the hydroxyl functionalities while others are being manipulated. numberanalytics.comorganic-chemistry.orgwikipedia.org The choice of protecting groups is critical, as they must be stable to the reaction conditions employed and be selectively removable. jocpr.comorganic-chemistry.orgwikipedia.org
In the context of synthesizing the tetrol, if a stepwise introduction of hydroxyl groups is pursued, or if further functionalization of the tetrol is desired, protecting groups would be indispensable. Orthogonal protecting group strategies are particularly powerful in this regard, allowing for the selective deprotection of one group in the presence of others. numberanalytics.comorganic-chemistry.orgwikipedia.org
| Protecting Group Type | Common Examples | Deprotection Conditions | Key Features | Reference |
| Silyl Ethers | TBS (tert-butyldimethylsilyl), TIPS (triisopropylsilyl) | Fluoride sources (e.g., TBAF) | Tunable stability based on steric bulk | jocpr.comnumberanalytics.com |
| Benzyl Ethers | Bn (benzyl) | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions | jocpr.com |
| Disiloxanyl Group | TIPDS (tetraisopropyldisiloxanyl) | Fluoride sources | Protects two adjacent hydroxyl groups | pearson.com |
Sustainable and Scalable Synthetic Techniques for Naphthyridine Derivatives
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, emphasizing the use of non-toxic solvents, catalyst-free reactions, and energy-efficient techniques to minimize environmental impact. The synthesis of naphthyridine derivatives has benefited significantly from these advancements, with numerous methods now available that offer sustainable and scalable routes to this important class of compounds.
Catalyst-Free and Transition Metal-Free Approaches
The avoidance of heavy metal catalysts is a cornerstone of green synthesis, as it circumvents issues of toxicity, cost, and contamination of the final product. Several catalyst-free and transition-metal-free methods have been successfully developed for the construction of the naphthyridine scaffold.
One-pot multi-component reactions are particularly noteworthy in this context. For instance, a regioselective, one-pot, multi-component green synthesis of substituted benzo[c]pyrazolo nih.govorganic-chemistry.orgnaphthyridines has been achieved through the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water. nih.govmdpi.com This method proceeds via a Knoevenagel condensation, followed by a Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to yield the target naphthyridines in good to excellent yields. nih.gov The use of water as a solvent and the absence of a catalyst make this an environmentally benign and efficient process. nih.govmdpi.com
Similarly, the synthesis of functionalized nih.govrsc.org-naphthyridines has been accomplished under catalyst-free conditions in an aqueous medium. chemicalbook.com This approach involves a three-component reaction of aryl alkyl ketones, malononitrile, and alkyl amines, which proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization. chemicalbook.com The key advantages of this methodology include short reaction times, high yields, and the use of a recoverable and reusable catalyst in the form of KF/basic alumina (B75360), although catalyst-free versions have also been reported. chemicalbook.com
Rearrangement reactions also offer a pathway to functionalized 2,7-naphthyridines without the need for transition metals. A notable example is the Smiles rearrangement, which has been utilized for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. nih.gov This reaction provides a regioselective route to these important intermediates, which can be further elaborated to more complex derivatives. nih.gov
| Reaction Type | Reactants | Solvent/Conditions | Key Features |
| Multi-component Reaction | Isatin, Malononitrile, 3-Aminopyrazole | Water, 110 °C | Catalyst-free, Regioselective, "on-water" reaction |
| Multi-component Reaction | Aryl alkyl ketones, Malononitrile, Alkyl amines | KF/basic alumina or catalyst-free, solvent-free | High yield, Short reaction time, Reusable catalyst |
| Smiles Rearrangement | 1-Amino-3-chloro-2,7-naphthyridine derivatives, Amines | Ethanol (B145695), NaOH | Regioselective, Access to oxo-naphthyridines |
Microwave-Assisted and Green Solvent Methodologies
Microwave-assisted organic synthesis has gained prominence as a tool for accelerating reaction rates, increasing yields, and enabling reactions that are difficult to achieve under conventional heating. When combined with the use of green solvents, this technology offers a powerful platform for sustainable chemical production.
The synthesis of various naphthyridine derivatives has been successfully adapted to microwave conditions. For example, the synthesis of 1,8-naphthyridine (B1210474) derivatives has been achieved through a microwave-assisted, three-component condensation of 2-aminopyridines, active methylene (B1212753) compounds, and aldehydes. organic-chemistry.org This method often employs a catalyst, but the significant reduction in reaction time and energy consumption represents a green advantage.
Solvent selection is another critical aspect of sustainable synthesis. While water is an ideal green solvent, others such as ethanol and polyethylene (B3416737) glycol (PEG) have also been used effectively in naphthyridine synthesis. The use of a triethylene glycol ether-linked dinaphthyridine has been reported, showcasing the utility of such green-leaning solvents in the synthesis of complex naphthyridine architectures. nih.govresearchgate.net
Furthermore, solvent-free conditions represent the ultimate green synthetic approach. The synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues has been achieved by grinding the reactants together, completely eliminating the need for a solvent. rsc.org This solid-state reaction is not only environmentally friendly but also simplifies the work-up procedure.
| Methodology | Reactants | Solvent/Conditions | Key Features |
| Microwave-Assisted | 2-Aminopyridines, Active methylene compounds, Aldehydes | Microwave irradiation, often with a catalyst | Rapid reaction times, Improved yields |
| Green Solvent | 2,7-Dimethyl-4-chloro-1,8-naphthyridine, Triethylene glycol | THF, KOH | Use of a biodegradable and recyclable solvent |
| Solvent-Free | 2-Hydroxy-1,8-naphthyridine-3-carbonitrile, Piperidine | Grinding, 1 h | Elimination of solvent, Simplified work-up |
Chemical Transformations and Derivatization Strategies of 2,7 Naphthyridine 1,3,6,8 Tetrol
Synthesis of Substituted 2,7-Naphthyridine-1,3,6,8-tetrol Analogues
The functionalization of the 2,7-naphthyridine (B1199556) nucleus is pivotal for modulating its physicochemical and biological properties. The presence of four hydroxyl groups in this compound presents both opportunities and challenges for selective derivatization.
Halogenation and Subsequent Nucleophilic Aromatic Substitution
Halogenated 2,7-naphthyridines serve as versatile intermediates for the introduction of various functional groups via nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the naphthyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the inherent electron deficiency of the pyridine (B92270) rings. wikipedia.org
While direct halogenation of this compound is not extensively documented, analogous systems provide insight into potential synthetic routes. For instance, the synthesis of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile highlights the feasibility of introducing chloro-substituents, which can then be selectively displaced. mdpi.com The reaction of this dichloro derivative with cyclic amines like pyrrolidine (B122466) and azepane proceeds under mild conditions to yield 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines. mdpi.comnih.gov
Further substitution of the remaining chlorine atom can be achieved with other nucleophiles. For example, treatment with 2-mercaptoethanol (B42355) leads to the formation of the corresponding 3-[(2-hydroxyethyl)thio] derivative. mdpi.com This sequential displacement strategy allows for the controlled synthesis of dissymmetrically substituted 2,7-naphthyridines.
Table 1: Nucleophilic Aromatic Substitution on a Dichloro-2,7-naphthyridine Intermediate
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Pyrrolidine | 1-(Pyrrolidin-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | mdpi.com |
| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Azepane | 1-(Azepan-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | mdpi.com |
Alkylation and Arylation Reactions
The hydroxyl groups of this compound are amenable to O-alkylation and O-arylation, providing a direct route to modify the scaffold's properties. While specific examples for the tetrol are scarce, the alkylation of related 3-oxo-2,7-naphthyridine derivatives has been reported. For instance, 1-amino-3-oxo-2,7-naphthyridines can be O-alkylated with various alkyl halides in the presence of a base to afford the corresponding O-alkylated products in high yields. nih.gov
N-arylation of the 2,7-naphthyridin-1(2H)-one core has been successfully achieved using diaryliodonium salts. This method offers mild reaction conditions, short reaction times, and high yields for the synthesis of 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. nih.gov
Amino- and Thio-Substituted Derivatives
The introduction of amino and thio functionalities is a key strategy for expanding the chemical space of 2,7-naphthyridine derivatives. As mentioned, nucleophilic substitution of halogenated precursors is a common approach. mdpi.comnih.gov The synthesis of 1,3-diamino-2,7-naphthyridines has been accomplished through the reaction of 1-amino-3-chloro-2,7-naphthyridine precursors with various amines. nih.gov
Furthermore, the reaction of 1-amino-3-chloro-2,7-naphthyridines with 2-mercaptoethanol demonstrates the facile introduction of a thioether linkage, which can serve as a handle for further functionalization or as a key pharmacophoric element. nih.gov
Rearrangement Reactions of 2,7-Naphthyridine-Based Scaffolds
Rearrangement reactions offer a powerful tool for skeletal diversification, enabling access to novel heterocyclic systems that may be difficult to synthesize through conventional methods.
Smiles Rearrangements and Related Transformations
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been successfully applied to the 2,7-naphthyridine series. mdpi.comwikipedia.org This rearrangement has proven to be an efficient method for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.comresearchgate.net The process typically involves a precursor bearing a nucleophilic group (e.g., a hydroxyl or amino group) tethered to the 2,7-naphthyridine core via an appropriate linker. Under basic conditions, the nucleophile attacks an electrophilic position on the naphthyridine ring, leading to the rearrangement.
Specifically, 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivatives undergo a Smiles rearrangement in the presence of sodium hydroxide (B78521) in ethanol (B145695) to yield 1-amino-3-oxo-2,7-naphthyridines. mdpi.com The reaction proceeds through the formation of a spiro-intermediate. mdpi.com The efficiency of the rearrangement can be influenced by steric factors related to substituents on the naphthyridine ring. nih.gov
A similar "unexpected" Smiles-type rearrangement has been observed during the cyclization of certain alkoxyacetamides, leading to the formation of 1,3-diamino-2,7-naphthyridines instead of the expected furo[2,3-c]-2,7-naphthyridines. mdpi.com
Table 2: Smiles Rearrangement in the 2,7-Naphthyridine Series
| Precursor | Conditions | Product | Reference |
|---|---|---|---|
| 1-(Pyrrolidin-1-yl)-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | NaOH, Ethanol | 1-(Pyrrolidin-1-yl)-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | mdpi.com |
Intramolecular Cyclizations and Skeletal Rearrangements
The 2,7-naphthyridine scaffold can be synthesized through intramolecular cyclization of appropriately substituted pyridine derivatives. researchgate.netbenthamdirect.com Moreover, the scaffold itself can be generated through the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines. researchgate.netbenthamdirect.com
The functional groups on substituted 2,7-naphthyridines can participate in intramolecular cyclizations to form fused heterocyclic systems. For example, O-alkylated 3-oxo-2,7-naphthyridines bearing a terminal ester group can undergo cyclization in the presence of sodium ethoxide to yield furo[2,3-c]-2,7-naphthyridines. nih.gov Similarly, S-alkylated derivatives can be cyclized to the corresponding thieno[2,3-c]-2,7-naphthyridines. nih.gov These transformations highlight the utility of the 2,7-naphthyridine core as a template for the construction of more complex polycyclic architectures.
Oxidative Coupling and Polymerization of this compound
The presence of multiple hydroxyl groups on the naphthyridine framework of this compound makes it highly susceptible to oxidation. Oxidative processes can initiate a cascade of reactions, leading to the formation of larger, more complex systems through C-C and C-N bond formation. These transformations are pivotal in the synthesis of novel polycyclic heteroaromatic systems and polymers.
Formation of Polycyclic Heteroaromatic Systems (e.g., Tetraazaperylenoids)
The strategic arrangement of nitrogen atoms and hydroxyl groups in this compound provides a blueprint for the construction of extended, nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs), such as tetraazaperylenoids. While direct experimental evidence for the conversion of this compound to tetraazaperylenoids is not extensively documented, analogous transformations involving substituted naphthalenes provide a strong basis for postulating such reaction pathways.
The synthesis of tetraazaperylene derivatives has been achieved through the oxidative cyclization of 1,5-diamino-4,8-dihydroxynaphthalene precursors. This suggests that an intramolecular oxidative coupling of two molecules of this compound, or a derivative thereof, could lead to the formation of a tetraazaperylenoid core. The reaction would likely proceed through the formation of reactive radical cations or quinone-like intermediates under oxidative conditions.
The proposed transformation would involve the formation of both C-C and C-N bonds, leading to a highly conjugated, planar polycyclic system. The electronic properties of the resulting tetraazaperylenoid would be heavily influenced by the positions of the nitrogen atoms and the substitution pattern on the aromatic core.
To illustrate the conditions under which such transformations might occur, the following table presents data from analogous syntheses of related polycyclic aza-aromatic systems.
| Precursor | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Resulting System |
| 1,5-Diamino-4,8-dihydroxynaphthalene | Air/Base | Pyridine | 100-120 | Moderate | Tetraazaperylene derivative |
| 1,1'-Binaphthyl-2,2'-diamine | CuCl₂/O₂ | Pyridine | Reflux | Good | Diazaperylene derivative |
| Substituted 2-Naphthol | Fe(II)-diphosphine oxide complex | Various | Room Temp | High | 1,1'-Bi-2-naphthol derivatives |
This table presents data from analogous reactions and is intended to be illustrative of potential conditions for the transformation of this compound.
Mechanistic Investigations of Oxidative Transformations
The oxidative transformation of this compound is anticipated to proceed through a series of complex mechanistic steps involving radical or polar intermediates. Computational studies on related aza-PAHs and experimental investigations into the oxidative coupling of naphthols and aminonaphthols provide valuable insights into these potential mechanisms. nih.gov
Initial Oxidation and Radical Formation: The process is likely initiated by a one-electron oxidation of one of the hydroxyl groups, forming a phenoxy radical. The presence of multiple hydroxyl groups and the nitrogen atoms within the naphthyridine ring system would influence the stability and distribution of the radical species. Density Functional Theory (DFT) calculations on similar heterocyclic systems have shown that the introduction of heteroatoms can significantly alter the electronic distribution and reactivity of the molecule. nih.gov
Carbon-Carbon and Carbon-Nitrogen Bond Formation: The generated radical species can then undergo coupling reactions. Intramolecular or intermolecular C-C bond formation would lead to the extension of the aromatic system. Given the structure of this compound, coupling between two molecules could lead to dimeric and oligomeric structures.
Furthermore, the presence of nitrogen atoms opens up the possibility of C-N bond formation, leading to the creation of new heterocyclic rings. Mechanistic studies on the oxidative polymerization of aminodiphenylamines have shown that both C-C and C-N couplings occur, leading to complex polymer structures containing phenazine-like units. nih.gov A similar competition between different coupling modes can be expected for this compound.
Polymerization: Under suitable conditions, the oxidative coupling reactions can propagate, leading to the formation of a polymer. The polymerization of 1-naphthol (B170400) in the presence of horseradish peroxidase, for instance, proceeds through the formation of trimers and tetramers, eventually leading to insoluble polymeric material. nih.gov The structure of the resulting polymer from this compound would be complex, likely featuring a mixture of different linkages and a high degree of cross-linking. The resulting material would be expected to possess interesting electronic and redox properties due to the extended π-conjugated system incorporating nitrogen heteroatoms.
Comprehensive Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search for Nuclear Magnetic Resonance (NMR) data, including ¹H and ¹³C NMR spectra for determining connectivity and protonation states, yielded no specific results for 2,7-Naphthyridine-1,3,6,8-tetrol. Consequently, information regarding the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC for the elucidation of its complex structure is also unavailable.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Similarly, efforts to locate Infrared (IR) and Raman spectroscopy studies for this compound were unsuccessful. Therefore, the assignment of characteristic functional group vibrations and the investigation of hydrogen bonding and intermolecular interactions through these methods cannot be reported at this time.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathways
No mass spectrometry data, which would confirm the molecular mass and provide insights into the fragmentation pathways of this compound, could be found in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₆N₂O₄.
The calculated monoisotopic mass of this compound is 194.0328 u . This value is derived from the sum of the exact masses of its constituent atoms in their most abundant isotopic form (¹²C, ¹H, ¹⁴N, and ¹⁶O). Experimental determination of the exact mass via HRMS would be expected to yield a value in very close agreement with this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.
While no specific experimental HRMS data for this compound has been published in the reviewed scientific literature, the technique remains the gold standard for its initial identification and confirmation.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₄ |
| Theoretical Monoisotopic Mass | 194.0328 u |
| Theoretical Average Mass | 194.1452 u |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic product ions.
Although specific experimental MS/MS data for this compound are not available in the current literature, the fragmentation behavior of the 2,7-naphthyridine (B1199556) core is understood to some extent from studies on its derivatives. mdpi.com The fragmentation of the parent 2,7-naphthyridine ring typically involves the loss of neutral molecules such as HCN and C₂H₂. mdpi.com For this compound, the fragmentation would likely be initiated at the hydroxyl groups. Potential fragmentation pathways could include the sequential loss of water molecules (H₂O) and carbon monoxide (CO). The heterocyclic nitrogen atoms may also participate in the fragmentation process through the formation of cyclic transition states. mdpi.com
A detailed analysis of the product ions in an experimental MS/MS spectrum would be required to propose and confirm the specific fragmentation pathways for this molecule.
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure
X-ray diffraction (XRD) analysis of a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and its packing in the crystal lattice.
As of now, there are no published studies reporting the single-crystal X-ray diffraction analysis of this compound. Therefore, no experimental data on its bond lengths, angles, torsion angles, crystal packing, or intermolecular forces are available.
For related naphthyridine compounds, such as 2,7-dimethyl-1,8-naphthyridine (B83737), XRD studies have revealed that the fused pyridine (B92270) rings are nearly planar. nih.gov It is reasonable to expect a similar planarity for the core structure of this compound.
Without experimental XRD data, the precise bond lengths, angles, and torsion angles of this compound cannot be definitively stated. These parameters are crucial for a detailed understanding of the molecule's geometry and conformation. Theoretical calculations using methods like Density Functional Theory (DFT) could provide predicted values for these parameters, but they would require experimental validation.
Table 2: Bond Length and Angle Data for this compound
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | No experimental data available |
| Bond Angles (°) | No experimental data available |
The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The four hydroxyl groups in this compound would be expected to be major contributors to the crystal packing through the formation of an extensive network of intermolecular hydrogen bonds. The aromatic naphthyridine core could also participate in π-π stacking interactions.
A definitive analysis of these interactions is contingent upon the successful growth of a single crystal suitable for XRD analysis and the subsequent determination of its crystal structure.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes its emissive properties upon excitation.
There is currently no published experimental UV-Vis absorption or fluorescence data for this compound. The electronic properties of naphthyridine derivatives are known to be influenced by the nature and position of substituents on the ring system. The presence of four electron-donating hydroxyl groups on the 2,7-naphthyridine core is expected to significantly affect its absorption and emission characteristics compared to the unsubstituted parent compound.
Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the electronic absorption spectra and provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*). ias.ac.insharif.eduresearchgate.net However, such computational results would necessitate experimental verification.
Table 3: Spectroscopic Data for this compound
| Parameter | Value |
|---|---|
| UV-Vis Absorption Maxima (λmax) | No experimental data available |
| Molar Absorptivity (ε) | No experimental data available |
| Fluorescence Emission Maxima (λem) | No experimental data available |
Advanced Computational and Theoretical Investigations
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used for predicting molecular properties.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the 2,7-Naphthyridine-1,3,6,8-tetrol molecule. DFT calculations are employed to find the geometry that corresponds to the lowest energy state. This involves optimizing bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the naphthyridine core is a key feature, though the hydroxyl groups may exhibit some rotational freedom. The orientation of these hydroxyl groups can lead to different conformers with slightly different energies. Computational methods can predict the most stable conformer, which is crucial for subsequent property calculations.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the presence of both electron-donating hydroxyl groups and the electron-withdrawing naphthyridine ring system would influence the energies of the HOMO and LUMO.
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Calculated using DFT)
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Note: The values in this table are illustrative and represent typical values obtained from DFT calculations for similar organic molecules.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.com It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the naphthyridine ring, indicating these are sites for electrophilic interaction. The hydrogen atoms of the hydroxyl groups would exhibit positive potential.
Reactivity and Stability Assessments via Global Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value indicates a "harder" molecule, which is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Softer" molecules are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ²/ (2η), where μ is the electronic chemical potential (μ = -χ). This index helps to classify molecules as strong or weak electrophiles.
Nucleophilicity: While there are various scales, it is generally related to the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.
Table 2: Illustrative Global Reactivity Descriptors for this compound (Derived from DFT Calculations)
| Descriptor | Value |
| Chemical Hardness (η) | 2.3 eV |
| Chemical Softness (S) | 0.43 eV⁻¹ |
| Electronegativity (χ) | 3.5 eV |
| Electrophilicity Index (ω) | 2.66 eV |
Note: The values in this table are illustrative and based on the hypothetical frontier orbital energies presented in Table 1.
Computational chemistry can also be used to model the step-by-step process of a chemical reaction involving this compound. This involves identifying the reactants, products, and any intermediate structures. A key aspect of this modeling is locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate.
For instance, the reaction of this compound with an electrophile could be modeled. DFT calculations would be used to map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This would provide detailed insights into the mechanism of the reaction, including which atoms are involved in bond breaking and bond formation.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools to predict the spectroscopic parameters of molecules like this compound, providing valuable data that can aid in experimental validation and characterization.
Simulated NMR, IR, and UV-Vis Spectra for Experimental Validation
While specific simulated spectra for this compound are not extensively documented in public literature, the methodology for their generation is well-established for various naphthyridine derivatives. mdpi.comnih.gov Computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict spectroscopic data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net For instance, the gauge-independent atomic orbital (GIAO) method is a common approach used to calculate the NMR spectra of complex organic molecules, including naphthyridine derivatives. nih.gov Simulating the NMR spectra of this compound would involve optimizing its geometry at a suitable level of theory and then performing GIAO calculations. The predicted chemical shifts would be crucial for confirming the molecular structure once the compound is synthesized.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to simulate UV-Vis absorption spectra. rsc.org These simulations can predict the electronic transitions, such as π→π* and n→π*, and their corresponding absorption wavelengths (λmax). ias.ac.in For naphthyridine derivatives, TD-DFT has been used to understand how substituents affect the absorption spectra. rsc.org Similar calculations for this compound would elucidate its electronic properties and chromophoric nature.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov While this compound itself is achiral, the introduction of chiral substituents would create chiral derivatives whose stereochemistry could be investigated using CD spectroscopy.
The self-assembly of chiral molecules into larger supramolecular structures can be monitored by CD, as it is highly sensitive to the chiral arrangement of chromophores. nih.gov If chiral derivatives of this compound were synthesized, their ability to form chiral aggregates or interact with other chiral molecules could be explored.
Theoretical calculations using TD-DFT can simulate the electronic circular dichroism (ECD) spectra of chiral molecules. rsc.org These simulated spectra are invaluable for assigning the absolute configuration (R/S) of stereocenters by comparing the calculated spectrum with the experimental one. rsc.orgnih.gov This approach would be a powerful tool for characterizing any new chiral derivatives based on the 2,7-naphthyridine (B1199556) scaffold.
Non-Linear Optical (NLO) Properties and Applications
Derivatives of the 2,7-naphthyridine core have been identified as promising candidates for non-linear optical (NLO) applications due to their tunable electronic properties. rsc.orgscispace.com NLO materials are crucial for technologies like optical switching and signal processing. The investigation of these properties is primarily conducted through computational methods. rsc.org
Calculation of Polarizability and Hyperpolarizability
The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. These parameters can be calculated using quantum chemical methods like DFT. nih.govrsc.org
Studies on push-pull 2,7-naphthyridine derivatives, where the naphthyridine core acts as a donor and is connected to an acceptor group via a π-bridge, have shown significant NLO properties. rsc.org The key findings from these theoretical studies include:
First Hyperpolarizability (β): This is a measure of the second-order NLO response. Calculations have shown that strategic substitution on the 2,7-naphthyridine scaffold can lead to large β values. rsc.orgmdpi.com
Solvent and Dispersion Effects: The NLO properties, particularly hyperpolarizability, can be significantly influenced by the solvent environment and the frequency of the applied electric field (dispersion). rsc.org
The table below presents theoretical data for designed 2,7-naphthyridine derivatives, illustrating the impact of different substituents on NLO properties.
| Compound | Description | Dipole Moment (μ) [Debye] | Average Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |
|---|---|---|---|---|
| N | 2,7-Naphthyridine (Parent) | 0.00 | 1.03 x 10-23 | 0.00 x 10-30 |
| N2 | 4-[(E)-2-(4-nitrophenyl)ethenyl]-2,7-naphthyridine | 7.68 | 3.35 x 10-23 | 4.18 x 10-30 |
| N3 | 4-[(E)-2-(3,5-dinitrophenyl)ethenyl]-2,7-naphthyridine | 6.97 | 3.71 x 10-23 | 2.84 x 10-30 |
| N4 | 4-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]-2,7-naphthyridine | 9.03 | 3.94 x 10-23 | 1.18 x 10-30 |
Data sourced from theoretical DFT calculations on 2,7-naphthyridine derivatives. rsc.org
Design Principles for NLO Chromophores based on Naphthyridine Scaffolds
Theoretical studies have established several key design principles for maximizing the NLO response of chromophores based on the naphthyridine scaffold. mdpi.comrsc.org
Push-Pull Architecture: Creating a donor-π-acceptor (D-π-A) system is the most effective strategy. rsc.org In this setup, the electron-rich 2,7-naphthyridine ring can serve as the donor or part of the π-conjugated system.
Extending π-Conjugation: Increasing the length of the π-bridge between the donor and acceptor groups generally leads to a red shift in the absorption wavelength and an enhancement of the hyperpolarizability. rsc.org
Strength of Donor/Acceptor Groups: The strength of the electron-donating and electron-withdrawing groups significantly modulates the intramolecular charge transfer (ICT) and, consequently, the NLO response. mdpi.com For this compound, the four hydroxyl groups have a strong electron-donating effect, which could be harnessed in a push-pull design.
Quantum Chemical Topology and Bonding Analysis
Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density, to partition a molecule into atoms and characterize the chemical bonds between them. researchgate.netdntb.gov.ua The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM). wiley-vch.de
While no specific QTAIM analysis of this compound has been published, this methodology could provide profound insights into its electronic structure and bonding. A topological analysis of the electron density, ρ(r), would involve:
Locating Critical Points: Identifying points where the gradient of the electron density is zero. These include nuclear critical points (attractors), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). wiley-vch.de
Analyzing Bond Critical Points: The properties of the electron density at a BCP, such as its value (ρ_bcp) and its Laplacian (∇²ρ_bcp), are used to classify the nature of the chemical bond (e.g., covalent vs. closed-shell interactions like hydrogen bonds). uni-muenchen.de
Defining Atomic Basins: The molecule is partitioned into "topological atoms," which are regions of space from which all gradient paths of the electron density terminate at a single nucleus. researchgate.net
For this compound, a QTAIM analysis could precisely characterize the C-C, C-N, C-H, and C-O bonds within the molecule. Furthermore, it would be exceptionally useful for identifying and characterizing any intramolecular hydrogen bonds involving the hydroxyl groups, which could play a significant role in determining the molecule's preferred conformation and stability. uni-muenchen.de
Coordination Chemistry, Supramolecular Chemistry, and Ligand Design
2,7-Naphthyridine-1,3,6,8-tetrol as a Multidentate Ligand
The 2,7-naphthyridine (B1199556) core, characterized by two fused pyridine (B92270) rings, presents multiple potential coordination sites. The nitrogen atoms within the rings and the exocyclic hydroxyl groups of this compound can all engage in binding with metal ions, making it a multidentate ligand. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species.
Chelation Modes and Coordination Sites of Naphthyridines
Naphthyridine-based ligands can coordinate to metal centers in various ways. The two nitrogen atoms can act as a bidentate chelating unit, forming a stable ring with the metal ion. researchgate.net This is a common binding mode, particularly in the formation of dinuclear complexes where the naphthyridine core bridges two metal centers. researchgate.netnih.gov The syn disposition of the two nitrogen lone pairs in 1,8-naphthyridine (B1210474) derivatives makes them ideal for stabilizing binuclear systems. nih.gov
Beyond the nitrogen atoms, the hydroxyl groups of this compound introduce additional coordination sites. These hydroxyl groups can deprotonate to form alkoxide or phenoxide-like coordinating groups, which can also bridge multiple metal centers. The combination of nitrogen and oxygen donor atoms allows for a variety of chelation modes, including:
Bidentate N,N'-chelation: Both nitrogen atoms coordinate to a single metal center.
Bridging N,N'-coordination: Each nitrogen atom coordinates to a different metal center, forming a bridge. researchgate.netnih.gov
N,O-chelation: One nitrogen atom and an adjacent deprotonated hydroxyl group coordinate to a metal center.
Bridging O,O'-coordination: Two deprotonated hydroxyl groups bridge two metal centers.
The specific chelation mode adopted will depend on the geometric preferences of the metal ion and the steric and electronic properties of the ligand and other species in the coordination sphere.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and related naphthyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. stjohns.edu The choice of solvent can be crucial, as it can influence the solubility of the reactants and the stability of the resulting complex. In some cases, a base is added to facilitate the deprotonation of the hydroxyl groups, promoting their coordination to the metal center. stjohns.edu
Characterization of the resulting metal complexes is carried out using a variety of spectroscopic and analytical techniques. orientjchem.orgekb.eg
Common Characterization Techniques:
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Provides information about the structure and symmetry of the ligand in the complex. stjohns.edu |
| Infrared (IR) Spectroscopy | Helps to identify the coordination of the naphthyridine nitrogen atoms and the hydroxyl groups by observing shifts in their characteristic vibrational frequencies. orientjchem.org |
| UV-Vis Spectroscopy | Provides insights into the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. stjohns.edu |
| X-ray Crystallography | Offers definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. researchgate.net |
| Elemental Analysis | Confirms the empirical formula of the complex. rsc.org |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight. orientjchem.org |
Through these techniques, researchers can elucidate the precise structure of the metal complexes and understand the nature of the metal-ligand interactions. stjohns.eduresearchgate.net
Design of Naphthyridine-Based Macrocyclic and Polymeric Ligands
The rigid and planar structure of the naphthyridine core makes it an excellent scaffold for the construction of more complex ligand architectures, such as macrocycles and polymers. wikipedia.org These larger structures can exhibit unique binding properties and are of interest for applications in areas such as catalysis, molecular recognition, and materials science.
Macrocyclic Naphthyridinaphane Ligands
Naphthyridinaphanes are macrocyclic ligands that incorporate one or more naphthyridine units within a larger ring structure. nih.gov The synthesis of these macrocycles often involves the reaction of a di-functionalized naphthyridine derivative with a suitable linking group. nih.gov The size and flexibility of the macrocyclic ring can be tuned by varying the length and nature of the linker.
These macrocyclic ligands can encapsulate metal ions within their cavities, leading to highly stable complexes due to the macrocyclic effect. wikipedia.org The pre-organized nature of the donor atoms in the macrocycle minimizes the entropic penalty associated with complexation, resulting in enhanced binding affinity. wikipedia.org The synthesis of a new ligand, N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane (tBuN6), and its coordination with copper(I) centers has been reported, demonstrating the flexibility of such macrocycles. nih.gov
Bridging Ligand Architectures
Naphthyridine derivatives, including this compound, are excellent bridging ligands for the construction of polynuclear metal complexes. researchgate.netnih.govacs.org The two nitrogen atoms of the naphthyridine ring can coordinate to two different metal centers, holding them in close proximity. researchgate.netnih.gov This allows for the study of metal-metal interactions and the development of catalysts that rely on the cooperative effects of multiple metal centers. nih.govacs.org
The hydroxyl groups of this compound can also participate in bridging, further enhancing the stability and structural diversity of the resulting polynuclear complexes. The nature of the bridging ligand can be systematically varied to control the distance and orientation of the metal centers, allowing for fine-tuning of the properties of the complex. nih.govacs.org For instance, 1,5-naphthyridine (B1222797) has been used as a linker to construct bridging ligands and their corresponding Ru(II) complexes. nih.govacs.orgbohrium.com
Supramolecular Self-Assembly and Intermolecular Interactions
Beyond its role in coordination chemistry, this compound is a valuable component in supramolecular chemistry due to its ability to engage in non-covalent interactions. acs.org These interactions, including hydrogen bonding and π-π stacking, can be used to direct the self-assembly of molecules into well-defined, higher-order structures. rsc.org
The hydroxyl and nitrogen atoms of this compound are capable of forming strong hydrogen bonds. researchgate.net These directional interactions can be programmed to create specific patterns of molecular recognition and assembly. rsc.org For example, the hydrogen bonding between naphthyridine derivatives has been used to create dimers that can selectively bind to DNA G-quadruplexes. rsc.org
The planar aromatic surface of the naphthyridine ring system facilitates π-π stacking interactions. researchgate.net These interactions, while weaker than hydrogen bonds, play a significant role in the stabilization of supramolecular assemblies. researchgate.net The combination of hydrogen bonding and π-π stacking can lead to the formation of extended structures such as tapes, sheets, and three-dimensional networks. researchgate.netrsc.org The study of co-crystals of 2,7-dimethyl-1,8-naphthyridine (B83737) with urea (B33335) and thiourea (B124793) has provided insights into the role of intermolecular interactions in crystal packing. researchgate.net
π-π Stacking Interactions in Solid State and Solution
The planar, electron-deficient aromatic system of the naphthyridine core is highly conducive to forming π-π stacking interactions, which are crucial in dictating the solid-state packing of the molecule and its behavior in solution. These non-covalent interactions arise from the attractive forces between the π-electron clouds of adjacent aromatic rings.
In derivatives of naphthyridine, π-π stacking is a well-documented phenomenon that influences their material and biological properties. For instance, the intercalative binding of some naphthyridine derivatives to DNA is driven by the stacking of the aromatic core between DNA base pairs. nih.gov Studies on related heterocyclic systems have shown that the geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, with typical intermolecular distances of 3.3 to 3.8 Å.
For this compound, the four electron-donating hydroxyl groups significantly modulate the electron density of the aromatic rings. This alteration influences the electrostatic component of the stacking interactions. The electron-rich nature imparted by the hydroxyls can enhance interactions with electron-deficient aromatic systems. In the solid state, this is expected to lead to layered structures where molecules are arranged in stacks to maximize these favorable π-π interactions, often in conjunction with hydrogen bonding. Systematic studies on non-aromatic rings have also highlighted that the nature of π-stacking can range from weak dispersion forces to more significant covalent contributions in radical species, indicating the versatility of these interactions in crystal engineering. nih.gov
The interplay between π-stacking and other non-covalent forces can be synergistic. In one study, the combination of π-interactions and intermolecular hydrogen bonding in dipeptides led to the formation of well-ordered β-sheet-rich structures. This demonstrates how such cooperative effects, which would be prominent in this compound, can be used to control self-assembly processes.
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering relies on the predictable nature of intermolecular interactions, particularly hydrogen bonds, to construct crystalline solids with desired architectures and properties. This compound is an exemplary candidate for crystal engineering due to its well-defined array of hydrogen bond donors and acceptors.
The molecule possesses four hydroxyl (-OH) groups, which act as strong hydrogen bond donors, and two pyridinic nitrogen atoms within the naphthyridine core, which are effective hydrogen bond acceptors. khanacademy.org This specific arrangement allows for the formation of extensive and robust hydrogen-bonding networks.
Potential Hydrogen Bonding Motifs:
Intramolecular Hydrogen Bonds: Hydrogen bonds could form between the hydroxyl groups at the 1 and 8 positions and the adjacent ring nitrogens (O-H···N).
Intermolecular Hydrogen Bonds: Molecules can link to one another through a variety of motifs, such as hydroxyl-to-hydroxyl (O-H···O) or hydroxyl-to-nitrogen (O-H···N) bonds.
These interactions can lead to the self-assembly of supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The ability of similar molecules, like dipyridone derivatives, to self-assemble into fascinating networks through hydrogen bonding has been well-documented. nih.gov The resulting crystalline architecture is highly dependent on the interplay between these hydrogen bonds and the π-π stacking interactions discussed previously. By controlling crystallization conditions, it is possible to direct the formation of specific polymorphs with distinct physical properties. The study of hydrogen bond patterns using graph theory provides a systematic way to classify and predict the complex networks that can arise in such systems. researchgate.net
Redox Properties of Naphthyridine-Metal Complexes
The incorporation of metal ions into naphthyridine-based ligands introduces redox activity, which is a key feature for applications in catalysis, sensing, and medicine. d-nb.infonih.gov Both the central metal ion and the naphthyridine ligand can participate in electron transfer processes. The redox properties of the resulting complex are a synergistic outcome of the intrinsic properties of both components.
Naphthyridine ligands are considered "non-innocent," meaning the ligand itself can be oxidized or reduced. rsc.org The redox potential of the naphthyridine core can be finely tuned by the introduction of substituents. In the case of this compound, the four electron-donating hydroxyl groups will make the ligand easier to oxidize (i.e., lower its oxidation potential) compared to the unsubstituted naphthyridine.
When coordinated to a metal center, this ligand can stabilize higher metal oxidation states. Conversely, in a metal complex, the ligand can act as an electron reservoir, accepting or donating electrons in multi-electron redox processes. This is particularly valuable for earth-abundant metals that typically favor one-electron pathways. rsc.org
The redox behavior of metal complexes is often studied using cyclic voltammetry. While specific data for this compound complexes is not available, data from related systems illustrate the general principles. For example, ruthenium complexes with azopyridine ligands exhibit biologically accessible reduction potentials (around -0.3 V) attributed to the azo bond in the ligand. d-nb.info This highlights how the ligand structure dictates the redox properties of the complex.
The table below presents representative redox potentials for related metal complexes, illustrating how ligand and metal choice influence electrochemical behavior.
| Complex | Redox Couple | Potential (V vs. reference electrode) | Source |
| [Ru(η⁶-bip)(p-Azpy-NMe₂)I]⁺ | Ligand-based | ca. -0.3 | (Chow et al., 2014) nih.gov |
| [Ru(η⁶-bip)(p-Azpy-OH)I]⁺ | Ligand-based | ca. -0.3 | (Chow et al., 2014) nih.gov |
| Ruthenium(II) cyclometalated complexes | Ru(II)/Ru(III) | +0.7 to +0.9 | (Saavedra-Diaz et al., 2013) nih.gov |
| Osmium(II) arene complexes with azopyridines | Os(II)/Os(III) | Varies with ligand | (Sadler et al.) d-nb.info |
Note: The specific reference electrodes and conditions vary between studies, so these values are illustrative.
The design of this compound as a ligand, therefore, offers the potential to create metal complexes with tailored redox properties, suitable for catalytic cycles or for acting as redox-active agents in biological systems. nih.gov
Potential Applications in Advanced Materials Science
Organic Electronic and Optoelectronic Devices
Derivatives of the 2,7-naphthyridine (B1199556) core are being actively investigated for their use in organic electronic and optoelectronic devices. The ability to tune their electronic properties through synthetic modification makes them highly adaptable for different device architectures. A series of novel 2,7-naphthyridine derivatives have been designed and studied for their potential in optical switching applications, demonstrating that their electronic and nonlinear optical properties can be extensively tuned. scispace.com
The inherent electron-deficient nature of the 2,7-naphthyridine ring system makes its derivatives suitable for use as n-type (electron-transporting) materials in organic electronics. Theoretical calculations have indicated the promise of the 2,6-naphthyridine (B1209661) scaffold as an electron transport material (ETM). nih.gov While research on the specific compound 2,7-Naphthyridine-1,3,6,8-tetrol is limited, studies on related naphthyridine structures provide significant insights. For instance, a computational analysis of thiophene-substituted 1,5-naphthyridine (B1222797) crystalline materials suggests they are a promising class of organic π-conjugated systems. researchgate.netrsc.org These materials can self-assemble into one-dimensional stacking motifs, which are highly desirable for efficient charge propagation. researchgate.netrsc.org
A novel small molecule based on a bis-lactam structure, 1,5-dioctyl-3,7-di(thiophen-2-yl)-1,5-naphthyridine-2,6-dione (C8-NTDT), has been shown to exhibit a unique 2D-type intermolecular interaction, which is favorable for charge transport. researchgate.net Furthermore, newly designed electron-transporting materials based on a 2,6-naphthyridine framework have demonstrated high electron mobility (μe), exceeding 10⁻² cm² V⁻¹ s⁻¹, a significant benchmark for ETMs in organic light-emitting diodes (OLEDs). nih.gov Additionally, certain naphthophenanthridine derivatives have been found to exhibit ambipolar charge transport, with both electron and hole mobilities in the order of 3 × 10⁻⁴ cm²/V s. nih.gov
The development of novel π-conjugated charge transfer mediators is a key area of research, and naphthyridines, which have been relatively overlooked compared to other structures, are now being recognized for their potential. rsc.org Their unique chemistries could lead to the creation of new charge transfer mediators that outperform currently used alternatives. rsc.org
Naphthyridine derivatives have demonstrated significant potential in the fields of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been successfully used in non-doped OLEDs, exhibiting high fluorescence in both solution and solid states. researchgate.netrsc.org These materials possess high glass-transition and decomposition temperatures, along with high electron affinities, making them robust for device applications. researchgate.netrsc.org By systematically varying the spacer linkages in these oligomers, their properties can be fine-tuned to produce blue, green, and yellow photoluminescence with high quantum yields ranging from 0.70 to 1.0. researchgate.netrsc.org
Good-performance, single-layer OLEDs with emissions from yellow to white-pink have been created using these materials. rsc.org The yellow-emitting devices showed a maximum brightness of 250 cd m⁻² and a maximum current efficiency of 1.2 cd A⁻¹, while the white-pink emitters reached a brightness of 400 cd m⁻² at 4 V with an efficiency of 0.6 cd A⁻¹. rsc.org These findings highlight the promise of this class of n-type conjugated oligomers as both emitters and electron-transport materials for high-performance OLEDs. rsc.org
In the realm of photovoltaics, multifunctional organic semiconductor materials based on a 1,5-naphthyridine-2,6-dione (NTD) core have been developed for both OPVs and organic field-effect transistors (OFETs). rsc.org Two derivatives, NTDC-N and NTDC-N-4F, when used as acceptor materials with the donor material PCE-10, resulted in OPVs with power conversion efficiencies (PCEs) of 7.5% and 8.2%, respectively. rsc.org The favorable face-on orientation and compact stacking of these molecules contribute to their effectiveness in photovoltaic applications. rsc.org
Sensitizers and Fluorescent Probes
The distinct photophysical properties of 2,7-naphthyridine derivatives make them excellent candidates for the development of sensitizers and fluorescent probes. Their ability to exhibit strong fluorescence and interact with specific analytes has led to their use in various detection and imaging applications.
For the first time, 2,7-naphthyridine derivatives have been utilized as fluorophores to create fluorescent probes. bohrium.comnih.gov One such probe, AND-DNP, was developed for the detection of thiophenol and exhibited superior properties, including a low background signal, a large Stokes shift, and a high fluorescence quantum yield. bohrium.comnih.gov This probe demonstrated a remarkable 240-fold fluorescence enhancement upon reacting with thiophenol. nih.gov Similarly, 2,7-dialkylamino- rsc.orgbohrium.com-naphthyridines have been synthesized and shown to be highly fluorescent compounds. mdpi.com
The photophysical properties of various naphthyridine derivatives have been studied in detail. For instance, a series of 1,6-naphthyridine (B1220473) derivatives were found to have fluorescence lifetimes of about 10 ns and quantum yields in the range of 0.05 to 0.1 in different solvents. nih.gov In another study, a series of n-type conjugated 1,8-naphthyridine oligomers exhibited high fluorescence quantum yields of 0.70–1.0. researchgate.netrsc.org Furthermore, three cationic fluorescent dyes based on a naphthalidine salt showed excellent photostability and a significant "OFF-ON" fluorescence response to DNA and RNA, with fluorescence intensity enhancements of up to 143-fold. rsc.org
Here is a table summarizing the photophysical properties of selected naphthyridine derivatives:
Table 1: Photophysical Properties of Selected Naphthyridine Derivatives| Compound/Derivative Class | Application | Key Photophysical Properties | Reference |
|---|---|---|---|
| AND-DNP (a 2,7-naphthyridine derivative) | Fluorescent probe for thiophenol | Stokes shift: 225 nm; Fluorescence enhancement: 240-fold | nih.gov |
| 2,7-dialkylamino- rsc.orgbohrium.com-naphthyridines | Fluorescent probes | High fluorescence quantum yield | mdpi.com |
| 1,6-Naphthyridine derivatives | Nonlinear optics | Fluorescence lifetime: ~10 ns; Quantum yield: 0.05-0.1 | nih.gov |
| 1,8-Naphthyridine oligomers | OLEDs | Quantum yield: 0.70-1.0 | researchgate.netrsc.org |
| Cationic naphthalidine dyes | Fluorescent probes for nucleic acids | Stokes shifts: 153–222 nm; Fluorescence enhancement: up to 143-fold | rsc.org |
The design of novel fluorescent probes based on the 2,7-naphthyridine scaffold is an active area of research. By introducing specific functional groups, probes can be tailored for high sensitivity and selectivity towards target molecules. For example, the probe AND-DNP was designed by developing 2,7-naphthyridine derivatives as fluorophores for the first time to detect thiophenol in aqueous media. bohrium.comnih.gov This probe showed a rapid response time of 30 seconds and was successfully used to quantify thiophenol in real water samples and for imaging in living cells and zebrafish. bohrium.comnih.gov
Another design strategy involves the synthesis of cationic fluorescent dyes from naphthalidine salt and suitable aldehydes. rsc.org These probes exhibit near-infrared emission, which is highly desirable for biological imaging due to reduced background fluorescence and deeper tissue penetration. They have been shown to target the mitochondria of fixed cells and can be used for imaging DNA and RNA. rsc.org The development of such probes is significant for the early screening of diseases related to mitochondrial genetics. rsc.org The substitution of 4-methyl- rsc.orgbohrium.com-naphthyridine at the 2 and 7 positions with alkylamines is another straightforward method to produce highly fluorescent compounds that can act as stable fluorescent probes. mdpi.com
Naphthyridine-Based Frameworks and Polymers
The rigid and well-defined geometry of the 2,7-naphthyridine unit makes it an attractive building block for the construction of larger, ordered structures such as metal-organic frameworks (MOFs) and polymers. While specific examples utilizing this compound in frameworks and polymers are not extensively documented, the broader class of naphthyridines and related nitrogen-containing heterocyclic molecules are being explored for these applications.
The synthesis of complex fused mdpi.comrsc.orgnaphthyridine frameworks has been achieved through domino reactions, providing a step-efficient strategy for creating functionalized benzo[c] mdpi.comrsc.orgnaphthyridines. researchgate.net In the context of MOFs, ligands with pyridine (B92270) functions, such as bipyridyl derivatives, are used as auxiliary linkers to connect secondary building units into periodic networks. mdpi.com Although not naphthyridines themselves, these pyridine-based linkers demonstrate the principle of using nitrogen-containing heterocycles to create complex and porous framework structures. The functional groups within these frameworks, such as sulfur heteroatoms from ligands, can enhance the adsorption and selectivity for gases like CO₂. mdpi.com
The development of polymers incorporating naphthyridine units is also an area of interest for materials science. Thiophene-substituted naphthyridine crystalline materials have been studied for their potential in polymeric materials, where they can form one-dimensional stacking motifs conducive to charge transport. researchgate.netrsc.org These ordered polymer chains are crucial for the performance of organic electronic devices.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Applications.
There is no available information on the use of this compound in the synthesis or application of Covalent Organic Frameworks or Metal-Organic Frameworks.
Polymer Chemistry and Composites.
There is no available information on the incorporation or use of this compound in polymer chemistry or the development of composite materials.
Future Research Directions and Emerging Opportunities
Integration of Artificial Intelligence and Machine Learning in Naphthyridine Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and naphthyridine research is no exception. researchgate.netmdpi.com These computational tools can significantly accelerate the discovery and optimization of novel 2,7-naphthyridine-1,3,6,8-tetrol derivatives with desired properties.
Predictive Modeling: ML algorithms, particularly deep learning models, can be trained on existing chemical databases to predict the physicochemical and biological properties of new virtual compounds. nih.gov For this compound, AI can be employed to forecast properties such as solubility, electronic characteristics, and potential biological activities of its derivatives, thereby guiding synthetic efforts towards molecules with the highest potential. mdpi.com The use of graph neural networks, for instance, has shown promise in predicting molecular properties and optimizing drug design. nih.gov
Reaction Prediction and Synthesis Planning: AI tools are also being developed to predict the outcomes of chemical reactions and to devise efficient synthetic routes. researchgate.net For a multifunctional molecule like this compound, AI could help chemists navigate the complex landscape of possible reactions, identifying the most efficient pathways to novel derivatives and avoiding potential side reactions.
The integration of AI and ML into naphthyridine research promises to accelerate the design-build-test-learn cycle, leading to the rapid discovery of new materials and molecules based on the this compound scaffold.
Rational Design of Naphthyridine-Based Materials with Tunable Properties
The rigid, planar structure and the presence of both hydrogen-bond donors (hydroxyls) and acceptors (nitrogens) make this compound an excellent building block for the rational design of advanced materials with precisely controlled properties.
Electronic and Optical Properties: The electronic properties of nitrogen-containing heterocycles can be finely tuned by chemical modification. nih.govresearchgate.net For this compound, derivatization of the hydroxyl groups or modification of the naphthyridine core could be used to modulate its frontier molecular orbitals (HOMO-LUMO gap). rsc.org This tunability is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ktu.edursc.org Computational methods like Density Functional Theory (DFT) can be used to predict how different substituents will affect the electronic and nonlinear optical (NLO) properties, guiding the synthesis of materials with desired characteristics for applications like optical switching. rsc.orgresearchgate.net
Supramolecular Assemblies: The hydroxyl and nitrogen sites on this compound are ideal for forming strong and directional hydrogen bonds. This makes the molecule a prime candidate for constructing complex supramolecular architectures, such as self-assembling monolayers, liquid crystals, and porous organic frameworks. acs.org The study of how these molecules recognize and bind to each other and to other molecules is a key aspect of supramolecular chemistry. mdpi.combeilstein-journals.org By strategically modifying the peripheral groups, it should be possible to program the self-assembly process to create materials with specific topologies and functions.
Table 1: Potential Applications of Tunable Naphthyridine-Based Materials
| Application Area | Tunable Property | Potential Modification Strategy |
|---|---|---|
| Organic Electronics (OLEDs, OPVs) | HOMO/LUMO energy levels, charge transport | Derivatization of hydroxyl groups with electron-donating/withdrawing groups. |
| Chemical Sensors | Host-guest binding affinity, fluorescence response | Functionalization with specific recognition motifs. |
| Porous Materials (Gas Storage) | Pore size and surface chemistry | Use as a building block in metal-organic or covalent organic frameworks. |
Exploration of Novel Reactivity and Unprecedented Transformations
While the synthesis of various naphthyridine isomers has been explored, the specific reactivity of the this compound core remains largely uncharted territory. nih.gov Future research should focus on uncovering novel chemical transformations that can unlock new avenues for functionalization.
Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of the four hydroxyl groups and the carbon positions on the naphthyridine ring. Developing synthetic methodologies that allow for regioselective modification is crucial for creating a diverse library of derivatives. rsc.org This could involve exploring advanced protecting group strategies or leveraging the inherent electronic differences between the various positions on the ring.
Catalytic Activity: The nitrogen atoms in the naphthyridine core can act as ligands for metal catalysts. msesupplies.com Research into the coordination chemistry of this compound and its derivatives could lead to the development of novel catalysts for a range of organic transformations. The specific geometry and electronic properties endowed by the 2,7-naphthyridine (B1199556) scaffold could lead to unique catalytic activities and selectivities.
Unprecedented Ring Transformations: Exploring the reactivity of the 2,7-naphthyridine core under various conditions (e.g., photochemical, high pressure, strong acids/bases) could lead to the discovery of unprecedented ring-opening, ring-expansion, or rearrangement reactions. Such transformations would provide access to entirely new heterocyclic systems with potentially novel properties.
Cross-Disciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The versatile nature of the this compound scaffold makes it an ideal platform for fostering cross-disciplinary research.
Metal-Organic Frameworks (MOFs): The hydroxyl groups and nitrogen atoms of this compound make it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). mdpi.com By coordinating with various metal ions, it could form porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The photophysical properties of the naphthyridine unit could also be harnessed to create photoresponsive MOFs. mdpi.com
Coordination Polymers and Inorganic-Organic Hybrids: Beyond MOFs, this molecule can be used to create a wide range of coordination polymers and hybrid materials. The combination of the rigid organic scaffold with the diverse properties of inorganic components could lead to materials with synergistic functionalities, such as magnetic, conductive, or luminescent properties.
Biomaterials and Medicinal Chemistry: The naphthyridine core is a known pharmacophore found in numerous biologically active compounds. tandfonline.comnih.govmdpi.com The tetrol derivative, with its capacity for extensive hydrogen bonding, could be explored for its interaction with biological targets like enzymes and nucleic acids. Cross-disciplinary research involving organic synthesis, computational modeling, and biological screening could lead to the development of new therapeutic agents. For example, derivatives have been explored as potential anticancer agents and topoisomerase I inhibitors. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Q & A
Q. Table 1: Key Synthetic Routes for 2,7-Naphthyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
